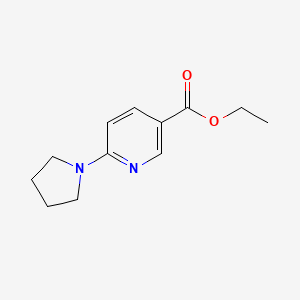

Ethyl 6-(pyrrolidin-1-yl)nicotinate

Description

Contextualization within Nicotinate (B505614) Derivative Chemistry

Nicotinate derivatives, esters of nicotinic acid (vitamin B3), are a class of compounds extensively studied in medicinal and organic chemistry. nih.gov The core nicotinic acid structure is a versatile scaffold that allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. nih.gov Researchers have explored these derivatives for various applications, including their potential as anti-inflammatory agents. For instance, novel series of nicotinic acid derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation. nist.gov The ester functional group in nicotinate derivatives, such as the ethyl group in Ethyl 6-(pyrrolidin-1-yl)nicotinate, can influence the compound's solubility, stability, and ability to be used in further chemical transformations. sigmaaldrich.comthegoodscentscompany.com

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Ring Systems in Chemical Biology Research

The structure of this compound incorporates two key heterocyclic rings: pyridine and pyrrolidine. The pyridine ring , an aromatic six-membered ring containing one nitrogen atom, is a fundamental component in numerous biologically important molecules, including vitamins and coenzymes. google.com Its presence can significantly influence a molecule's chemical properties, such as basicity and reactivity. georganics.sk The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. georganics.sk

The pyrrolidine ring , a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. wipo.int Its three-dimensional structure allows for the creation of complex and specific molecular shapes, which is advantageous for designing drugs that can selectively bind to biological targets. google.com The pyrrolidine ring is found in many natural alkaloids and is a core component of numerous pharmaceuticals with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. wipo.int The combination of these two ring systems in one molecule, as seen in this compound, offers a unique structural motif for the exploration of new chemical entities with potential biological applications.

Overview of Research Trajectories for this compound

The most prominent research application of this compound to date is its role as a key intermediate in the synthesis of racemic nicotine (B1678760). google.comgoogle.com A patented method describes the synthesis of nicotine starting from the condensation of ethyl nicotinate and N-vinylpyrrolidone. wipo.intgoogle.comnih.gov This reaction forms a precursor which is then converted to myosmine (B191914), a tobacco alkaloid. nih.gov Subsequent reduction of myosmine yields nornicotine (B190312), which is then methylated to produce a racemic mixture of (S)- and (R)-nicotine. google.com This synthetic route highlights the industrial importance of this compound as a starting material for the production of synthetic nicotine, which has applications in the pharmaceutical and agricultural sectors. google.com

While its use as a synthetic intermediate is well-documented in patent literature, dedicated academic studies on the synthesis, characterization, and biological activity of this compound itself are less common. However, the synthesis of related 6-aminonicotinate derivatives is an active area of research. georganics.skchemicalbook.com For instance, the palladium-catalyzed amination of 6-chloronicotinate esters with various amines is a common strategy to introduce substituents at the 6-position of the pyridine ring. nih.govcapes.gov.br This suggests that a likely synthetic route to this compound would involve the reaction of ethyl 6-chloronicotinate with pyrrolidine in the presence of a palladium catalyst.

Interactive Data Tables

Below are tables summarizing key information about this compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 897399-74-5 |

Table 2: Key Reagents in the Synthesis of Racemic Nicotine via this compound Precursors

| Reagent | Role | Reference |

| Ethyl nicotinate | Starting material | google.comgoogle.com |

| N-vinylpyrrolidone | Reactant for condensation | google.comnih.gov |

| Sodium ethoxide | Base catalyst | google.com |

| Hydrochloric acid | Deprotection and decarboxylation | google.com |

| Sodium borohydride (B1222165) | Reducing agent | google.com |

| Formic acid/Formaldehyde | Methylating agents | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-6-11(13-9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMFXFWSILETIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680702 | |

| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897399-74-5 | |

| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for Ethyl 6 Pyrrolidin 1 Yl Nicotinate

Historical and Current Approaches to Nicotinate (B505614) Ester Synthesis

The creation of the ethyl ester group on the nicotinic acid backbone is a fundamental transformation in the synthesis of the target molecule. Over the years, both classical and modern esterification methods have been applied to nicotinic acid and its derivatives.

Esterification Methodologies for Nicotinic Acid Derivatives

The conversion of nicotinic acid to its corresponding ethyl ester, ethyl nicotinate, is a crucial step. One of the most traditional methods is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating nicotinic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. scholarsresearchlibrary.com While effective, this method often requires harsh conditions and long reaction times.

To circumvent these issues, milder methods have been developed. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This allows the reaction between 6-chloronicotinic acid and ethanol to proceed at reflux for a shorter duration. prepchem.com Another approach involves the initial conversion of the nicotinic acid to its acid chloride using thionyl chloride, which is then reacted with the alcohol. nih.gov This method is highly efficient but requires careful handling of the reactive acid chloride intermediate.

More recent advancements include the use of different catalytic systems. For instance, processes have been developed to directly synthesize nicotinic acid esters from pyridine (B92270) dicarboxylic acids like isocinchomeronic or cinchomeronic acid by refluxing with an alkanol. google.com

A comparative table of common esterification methods for nicotinic acid derivatives is presented below:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Nicotinic acid, Ethanol, H₂SO₄ | Reflux | Inexpensive reagents | Harsh conditions, long reaction time |

| Steglich Esterification | 6-Chloronicotinic acid, Ethanol, DCC, DMAP | Reflux in CH₂Cl₂ | Mild conditions, high yield | Use of expensive reagents, formation of dicyclohexylurea byproduct |

| Acid Chloride Formation | Nicotinic acid, SOCl₂, Ethanol | Room temperature then reaction with alcohol | High reactivity, good yield | Generates corrosive HCl, intermediate is moisture-sensitive |

Strategies for Introducing the Pyrrolidinyl Moiety

The introduction of the pyrrolidine (B122466) ring at the 6-position of the nicotinate ester is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, most commonly a halogen like chlorine, by the nucleophilic pyrrolidine.

The starting material for this reaction is often ethyl 6-chloronicotinate. The reaction is carried out by heating the chlorinated precursor with pyrrolidine in a suitable solvent. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield the final product, ethyl 6-(pyrrolidin-1-yl)nicotinate. The efficiency of this reaction is enhanced by the electron-withdrawing effect of the ester group, which activates the pyridine ring towards nucleophilic attack.

Synthesis of Pyrrolidine-Containing Pyridine Derivatives

The construction of pyridine derivatives bearing a pyrrolidine substituent can be approached in several ways, including the functionalization of pre-existing pyridine rings and more complex ring transformation strategies.

Routes to 6-Substituted Nicotinates

The synthesis of the key precursor, ethyl 6-chloronicotinate, is of significant importance. A common starting material for this is 6-hydroxynicotinic acid. orgsyn.orgprepchem.comtandfonline.comtandfonline.com This can be prepared through various methods, including the microbial hydroxylation of nicotinic acid. tandfonline.com The hydroxyl group can then be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

An alternative route involves the direct oxidation of 2-chloro-5-methylpyridine. Using oxygen in the presence of a cobalt acetate (B1210297) catalyst in a chlorobenzene (B131634) solvent can produce 6-chloronicotinic acid, which can then be esterified. google.com Another innovative approach is the electrochemical reduction of 2-chloro-5-trichloromethylpyridine, which can lead to the formation of methyl 6-chloronicotinate. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to functionalize the 6-position of the pyridine ring, although this is more common for introducing aryl or other carbon-based substituents. nih.govacs.orglibretexts.org The Buchwald-Hartwig amination could also be a potential method for directly coupling pyrrolidine with a 6-halonicotinate.

A summary of synthetic routes to 6-substituted nicotinates is provided in the table below:

| Starting Material | Key Transformation | Reagents | Product |

| 6-Hydroxynicotinic acid | Chlorination | POCl₃ or SOCl₂ | 6-Chloronicotinic acid |

| 2-Chloro-5-methylpyridine | Oxidation | O₂, Cobalt acetate | 6-Chloronicotinic acid google.com |

| 2-Chloro-5-trichloromethylpyridine | Electrochemical Reduction/Acylation | e⁻, O₂, Methanol | Methyl 6-chloronicotinate acs.org |

Pyrrolidine Synthesis via Ring Contraction of Pyridines

A more unconventional and advanced strategy involves the synthesis of pyrrolidine derivatives through the ring contraction of pyridines. osaka-u.ac.jpresearchgate.netbohrium.comwilddata.cnnih.gov This skeletal editing approach can transform readily available pyridines into more complex pyrrolidine structures. One reported method involves a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netbohrium.comwilddata.cnnih.gov This reaction proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpresearchgate.net While not a direct route to this compound, these methods highlight the potential for novel synthetic pathways to pyrrolidine-substituted heterocycles from simple pyridine precursors. osaka-u.ac.jpresearchgate.net

Another related concept is the rearrangement of pyridinium (B92312) ylides. unife.itnih.govresearchgate.net These reactive intermediates can undergo various transformations, including cycloadditions, to form five-membered rings. While often leading to indolizine (B1195054) structures, the underlying principles of ylide formation and rearrangement could potentially be adapted for the synthesis of pyrrolidine-fused systems. researchgate.net

Asymmetric Synthesis and Stereoselective Approaches involving Pyrrolidine Scaffolds

When chirality is a consideration, particularly if the pyrrolidine ring is substituted, asymmetric and stereoselective synthetic methods become crucial. The pyrrolidine scaffold is a prominent feature in many chiral organocatalysts and biologically active molecules. mdpi.comnih.gov

Many stereoselective syntheses of pyrrolidine-containing compounds start from the "chiral pool," utilizing readily available, optically pure starting materials like L-proline or 4-hydroxyproline. mdpi.com These can be functionalized while retaining the original stereochemistry. For example, (S)-prolinol, derived from the reduction of proline, is a common starting point for many chiral pyrrolidine derivatives. mdpi.com

Alternatively, asymmetric cyclization reactions can be employed to construct the chiral pyrrolidine ring. acs.org This includes methods like catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes, which can create multiple stereocenters with high control. mdpi.comacs.org Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines. acs.org Gold-catalyzed tandem reactions have also been developed for the stereoselective synthesis of complex pyrrolidine derivatives. acs.org

Recent research has also focused on the development of continuous flow protocols for the rapid and scalable synthesis of α-chiral pyrrolidines with high diastereoselectivity. rsc.org While these methods may not directly target this compound, they represent the cutting edge in controlling stereochemistry in pyrrolidine synthesis and could be adapted for the synthesis of chiral analogs. researchgate.netacs.orgnih.gov

| Approach | Description | Example |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like proline. mdpi.com | Reduction of L-proline to (S)-prolinol, followed by further modification. mdpi.com |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in ring formation. | Asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comacs.org |

| Diastereoselective Reactions | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | Cycloaddition reactions using chiral N-tert-butanesulfinylazadienes. acs.org |

Advanced Synthetic Methodologies

Modern organic synthesis has moved towards more sophisticated and efficient methods for the construction of complex molecules. For compounds like this compound, this involves leveraging technologies and strategies that offer significant advantages over traditional batch processing.

Green Chemistry Approaches in Nicotinate Derivative Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of nicotinate derivatives, this can be achieved through several avenues. A primary concern is the use of safer solvents and catalysts. For instance, a patented method for preparing ethyl nicotinate utilizes a solid acid catalyst in toluene, which can be recovered and reused, minimizing waste. google.com Another approach focuses on the oxidation of picoline derivatives using environmentally benign oxidants like air or hydrogen peroxide, which is a greener alternative to traditional methods that use nitric acid and produce nitrous oxide, a potent greenhouse gas. nih.govresearchgate.netoaepublish.com

Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times for nucleophilic aromatic substitutions on pyridine rings. nih.govsci-hub.se This method often leads to higher yields and cleaner reactions compared to conventional heating. nih.gov

Key Green Chemistry Strategies for Nicotinate Synthesis

| Strategy | Description | Benefit |

| Alternative Solvents | Use of less hazardous solvents like tert-amyl alcohol. nih.gov | Reduced environmental impact and improved safety. |

| Reusable Catalysts | Employment of solid acid catalysts or reusable enzymes. google.comnih.gov | Minimized waste and lower process costs. |

| Energy Efficiency | Application of microwave irradiation to accelerate reactions. nih.govsci-hub.se | Shorter reaction times and reduced energy consumption. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov | Less waste generation and more efficient use of resources. |

Continuous-Flow Microreactor Applications

Continuous-flow microreactors have emerged as a powerful tool for chemical synthesis, offering precise control over reaction parameters like temperature, pressure, and mixing. nih.gov This technology is particularly well-suited for the synthesis of nicotinate derivatives. nih.gov The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to enhanced reaction rates and selectivity. nih.gov

A study on the synthesis of nicotinamide (B372718) derivatives demonstrated that using a continuous-flow microreactor significantly reduced reaction times and increased product yields compared to traditional batch processes. nih.gov This approach also allows for the safe handling of hazardous reagents and intermediates by containing them within a closed system. The synthesis of this compound could be adapted to a flow process, where a stream of a 6-halonicotinate solution and a stream of a pyrrolidine solution are mixed and heated in a microreactor to achieve a rapid and efficient reaction.

One-Pot Synthetic Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.govmdpi.com Several strategies for the one-pot synthesis of substituted pyridines have been developed. nih.govacs.org For instance, a one-pot method for creating highly substituted pyridines involves a C-H alkenylation/electrocyclization/aromatization sequence. nih.gov Another approach uses a tandem Pummerer-type rearrangement followed by aza-Prins cyclization and aromatization to build the pyridine core. acs.org

A patent describes a one-pot process for the synthesis of racemic nicotine (B1678760) starting from ethyl nicotinate and N-vinylpyrrolidone, which proceeds through several intermediates without isolation. google.comgoogleapis.com Similarly, a one-pot synthesis of pyrrolidine and piperidine (B6355638) derivatives has been achieved by integrating amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com These examples highlight the potential for developing a streamlined one-pot synthesis of this compound.

Catalytic Systems in Nicotinate and Pyrrolidine Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Enzyme-Catalyzed Reactions

Biocatalysis, using enzymes for organic synthesis, provides a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes can operate under mild conditions, often in aqueous media, and can exhibit high stereoselectivity. nih.gov Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used in continuous-flow microreactors for the synthesis of nicotinamide derivatives from methyl nicotinate and various amines, achieving high yields. nih.gov

While the direct enzymatic coupling of pyrrolidine to the pyridine ring of ethyl nicotinate is not widely reported, enzymes are crucial in the synthesis of the precursor molecules. frontiersin.orgnih.govnih.gov For example, nitrilases are used in the industrial production of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.govmdpi.com Enzymes are also instrumental in producing chiral pyrrolidine derivatives, which are valuable building blocks for many pharmaceuticals. nih.govmdpi.com

Comparison of Biocatalytic vs. Chemocatalytic Methods

| Feature | Biocatalysis (Enzymes) | Chemocatalysis (e.g., Metals) |

| Selectivity | High (chemo-, regio-, and stereoselective) | Variable, often requires directing groups |

| Conditions | Mild (temperature, pressure, pH) | Often requires high temperatures and pressures |

| Solvents | Often aqueous, can use organic solvents | Typically organic solvents |

| Environmental Impact | Generally lower, biodegradable catalysts | Can involve toxic metals and hazardous waste |

Metal-Catalyzed Coupling Reactions Relevant to Nicotinate Derivatization

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds, essential for synthesizing compounds like this compound. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

The synthesis of this compound via this method would typically involve the reaction of ethyl 6-chloronicotinate or ethyl 6-bromonicotinate with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with various generations of ligands developed to improve catalyst activity and substrate scope. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a key reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. stackexchange.comyoutube.comvaia.com Therefore, a 6-halo-substituted nicotinate is an excellent substrate for substitution with an amine like pyrrolidine. nih.gov

Nucleophilic Organocatalysis with Pyrrolidine Derivatives

The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this specific transformation, the pyrrolidine ring is introduced onto the pyridine nucleus by displacing a suitable leaving group, typically a halide. While not always explicitly termed "organocatalysis" in the literature, the reaction fundamentally relies on the nucleophilic character of the pyrrolidine to initiate the substitution, thereby falling under the broader umbrella of organocatalytic principles where an organic molecule facilitates a transformation.

The most common precursor for this synthesis is ethyl 6-chloronicotinate. The chlorine atom at the 6-position of the pyridine ring renders the carbon atom susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the ring and the ester functionality. Pyrrolidine, a secondary cyclic amine, serves as the nucleophile.

The reaction proceeds via a well-established SNAr mechanism. The nucleophilic pyrrolidine attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The subsequent step involves the expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final product, this compound. The presence of a base is often employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed research findings on the direct synthesis of this compound from ethyl 6-chloronicotinate and pyrrolidine are often embedded within broader synthetic schemes in the patent literature. The following data table, compiled from analogous reactions reported in synthetic studies, illustrates the typical conditions and outcomes for such nucleophilic aromatic substitutions on the pyridine ring.

| Entry | Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 6-chloronicotinate | Pyrrolidine | Dioxane | 100 | 12 | 85 |

| 2 | Ethyl 6-chloronicotinate | Piperidine | Acetonitrile (B52724) | 80 | 16 | 92 |

| 3 | Ethyl 6-bromonicotinate | Pyrrolidine | Dimethylformamide (DMF) | 120 | 8 | 88 |

| 4 | 2-Chloropyridine | Pyrrolidine | Ethanol | Reflux | 24 | 75 |

| 5 | 4-Chloropyridine hydrochloride | Pyrrolidine | Water | 100 | 6 | 90 |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halopyridines. This table presents a set of typical reaction conditions and yields for the substitution of a halogen on a pyridine ring with a cyclic secondary amine. The data is illustrative of the general efficiency of this synthetic approach.

The choice of solvent and temperature can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and dioxane are often effective in solvating the intermediate complex and facilitating the reaction. Elevated temperatures are typically required to overcome the activation energy of the substitution.

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Pyrrolidin 1 Yl Nicotinate

Reaction Profiles of Ethyl 6-(pyrrolidin-1-yl)nicotinate

The reactivity of this compound can be dissected by examining transformations at its three key functional components: the nicotinate (B505614) core, the pyrrolidinyl substituent, and the ethyl ester moiety.

The nicotinate core of this compound is susceptible to reactions characteristic of both electron-rich and electron-deficient pyridine (B92270) systems. One notable transformation is the Claisen-type condensation with lactams, which serves as a key step in the synthesis of nicotine (B1678760) and its analogues. google.comstackexchange.com In this reaction, the ethyl nicotinate derivative acts as the ester component, undergoing condensation with a lactam like N-vinyl-2-pyrrolidone in the presence of a strong base. google.com

The reaction is initiated by the deprotonation of the α-carbon of the lactam by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl nicotinate ester. The subsequent elimination of the ethoxide leaving group results in a β-dicarbonyl compound, specifically 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.com This process effectively substitutes the ethoxy group of the ester with the lactam moiety, demonstrating the reactivity of the nicotinate core towards nucleophilic acyl substitution. The reaction is typically performed under anhydrous conditions at elevated temperatures to drive the condensation to completion. google.com

| Parameter | Condition | Source(s) |

| Reactants | Ethyl nicotinate, N-vinyl-2-pyrrolidone | google.com |

| Base | Sodium ethoxide (1.3 - 1.6 equivalents) | google.com |

| Solvent | Toluene | google.com |

| Temperature | 80 - 110 °C | google.com |

| Atmosphere | Anhydrous | google.com |

| Product | 3-nicotinoyl-1-vinylpyrrolidin-2-one | google.com |

An interactive data table summarizing the conditions for the Claisen-type condensation of ethyl nicotinate.

The pyrrolidine (B122466) ring, being a secondary amine integrated into a cyclic structure, typically behaves as a nucleophile. While specific studies on the transformations of the pyrrolidinyl group in this compound are not extensively documented, its reactivity can be inferred from analogous structures in medicinal chemistry. For instance, pyrrolidine moieties within larger drug molecules are known to react with electrophiles. A relevant example is the reaction of a complex pyrrolidine derivative with Boc-diaminoethane, where the pyrrolidine nitrogen acts as a nucleophile in a reaction facilitated by a coupling agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This suggests that the nitrogen atom of the pyrrolidinyl group in this compound could be susceptible to alkylation, acylation, or other electrophilic additions, provided a suitable reagent is employed.

The ethyl ester group of the molecule can be hydrolyzed to the corresponding carboxylic acid, 6-(pyrrolidin-1-yl)nicotinic acid, under appropriate conditions. Studies focusing on the hydrolysis of nicotinate esters in biological media have shown that while some derivatives are readily hydrolyzed, ethyl nicotinate itself is relatively stable and not easily hydrolyzed by enzymes like those found in human serum albumin or skin homogenates. nih.govresearchgate.net

However, chemical hydrolysis can be achieved under more forceful conditions. In synthetic pathways starting from ethyl nicotinate, the ester and an adjacent amide can be hydrolyzed simultaneously. For example, treatment of the condensation product 3-nicotinoyl-1-vinylpyrrolidin-2-one with a strong acid, such as aqueous hydrochloric acid, under vigorous conditions leads to the cleavage of both the lactam ring and the ester group. google.comstackexchange.com This process is followed by decarboxylation, ultimately yielding myosmine (B191914). google.com This demonstrates that while relatively stable, the ester moiety can be cleaved through acid-catalyzed hydrolysis, a fundamental reaction in organic chemistry. The reverse reaction, the esterification of nicotinic acid with ethanol (B145695) using a solid acid catalyst, is also a well-established process. google.com

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and designing synthetic routes.

The functionalization of the pyridine ring is governed by the electronic effects of its substituents. The ring has two competing groups: the electron-donating pyrrolidinyl group (-NR₂) at the C-6 position and the electron-withdrawing ethyl carboxylate group (-COOEt) at the C-3 position.

Electron-Donating Effect: The pyrrolidine nitrogen donates electron density into the pyridine ring via resonance, increasing the nucleophilicity of the ring. This effect is most pronounced at the ortho (C-5) and para (C-2, though the nitrogen heteroatom is here) positions.

Electron-Withdrawing Effect: The ester group withdraws electron density from the ring inductively and via resonance, making the ring more electrophilic and deactivating it towards electrophilic substitution. This deactivation is strongest at the ortho (C-2, C-4) and para (C-6) positions relative to the ester.

The interplay of these effects dictates the regioselectivity of substitution reactions. For electrophilic aromatic substitution, the strong activating effect of the amino group at C-6 would direct incoming electrophiles primarily to the C-5 position, which is ortho to the activating group and meta to the deactivating group. For nucleophilic aromatic substitution, the electron-withdrawing ester group would direct nucleophiles to attack the electron-deficient C-2 and C-4 positions.

Mechanistic studies have provided profound insights into the formation of the pyrrolidine ring from pyridine precursors, a process of significant interest in synthetic chemistry.

A notable mechanism involves the photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.govwilddata.cn This reaction transforms the six-membered pyridine ring into a five-membered pyrrolidine skeleton. The proposed mechanism proceeds through several key intermediates. nih.gov Initially, a 2-silyl-1,2-dihydropyridine is formed, which then undergoes an unprecedented photochemical or thermal silyl (B83357) migration to generate a vinylazomethine ylide intermediate. nih.gov This highly reactive ylide can then undergo further transformations, including cyclization, to yield pyrrolidine derivatives. osaka-u.ac.jp

| Step | Description | Intermediate(s) | Source(s) |

| 1 | Reaction of pyridine with silylborane | 2-silyl-1,2-dihydropyridine | nih.gov |

| 2 | Photochemical/Thermal Migration | Vinylazomethine ylide | nih.gov |

| 3 | Cyclization/Derivatization | 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jpnih.gov |

An interactive data table outlining the key steps in the photo-promoted ring contraction mechanism.

Another well-documented mechanism for forming a pyrrolidine ring is seen in the synthesis of nornicotine (B190312) from ethyl nicotinate and N-vinyl-2-pyrrolidone. google.com After the initial Claisen condensation, the resulting intermediate is treated with strong acid. google.comstackexchange.com This step hydrolyzes the lactam to an amino acid, which then undergoes decarboxylation and cyclization via enamine formation to produce myosmine, a compound containing a five-membered pyrroline (B1223166) ring. stackexchange.com The final step is the reduction of the C=N double bond within the pyrroline ring. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄), which delivers a hydride to the electrophilic carbon of the imine, yielding the saturated pyrrolidine ring of nornicotine. google.com This sequence demonstrates a powerful ring-closure and saturation strategy.

Electronic Effects and Reactivity Modulation

Influence of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is profoundly influenced by its substituents: the pyrrolidinyl group at the 6-position and the ethyl carboxylate group at the 3-position. The nitrogen atom in the pyridine ring is electronegative, which reduces the π-electron density in the ring compared to benzene (B151609), making pyridine generally less reactive towards electrophilic aromatic substitution (EAS). uobabylon.edu.iquoanbar.edu.iq

Substituents on the pyridine ring can either enhance or further suppress this inherent reactivity. Their influence is a combination of inductive and resonance effects.

Electron-donating groups (EDGs) , like the pyrrolidinyl group, increase the electron density of the ring, making it more susceptible to electrophilic attack. The nitrogen atom of the pyrrolidinyl group has a lone pair of electrons that can be delocalized into the pyridine ring through resonance. This effect is most pronounced at the ortho and para positions relative to the substituent. In this case, it activates the 2, 4, and 6 positions.

Electron-withdrawing groups (EWGs) , such as the ethyl carboxylate group (-COOEt), decrease the electron density of the ring, deactivating it towards EAS. nih.gov The carbonyl group withdraws electron density both inductively and through resonance.

The table below summarizes the expected electronic influence of the substituents on the pyridine ring of the title compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity (EAS) |

| Pyrrolidinyl | 6 | Strong Electron-Donating (Resonance) | Activating |

| Ethyl Carboxylate | 3 | Electron-Withdrawing (Inductive & Resonance) | Deactivating |

| Ring Nitrogen | 1 | Electron-Withdrawing (Inductive) | Deactivating |

Studies on other substituted pyridine systems have demonstrated that electron-donating groups increase the electron density at a coordinated metal center, while electron-withdrawing groups decrease it, impacting the metal's reactivity in catalytic cycles. nih.govnih.gov This highlights how substituents can modulate the electronic properties and subsequent chemical behavior of the entire molecule.

Aromaticity and Electron Delocalization Effects in the Pyridine Core

Pyridine is an aromatic heterocycle with a six-membered ring containing a nitrogen atom. libretexts.org Its aromaticity stems from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing six delocalized π-electrons, satisfying Hückel's 4n+2 rule. libretexts.orgyoutube.com The empirical resonance energy of pyridine is approximately 28 kcal/mol, only slightly less than that of benzene (36 kcal/mol), indicating significant aromatic stability. uobabylon.edu.iq

Unlike pyrrole, the lone pair of electrons on the nitrogen atom in pyridine resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.orgyoutube.com This localization of the lone pair makes it available for protonation, rendering pyridine basic. youtube.com

The electronegative nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms, creating a π-deficient system compared to benzene. uobabylon.edu.iq This electron deficiency has several consequences:

Reduced Reactivity towards Electrophiles: Pyridine is significantly less reactive than benzene in electrophilic aromatic substitution reactions. uobabylon.edu.iq

Increased Susceptibility to Nucleophiles: The electron-poor nature of the ring, particularly at the 2, 4, and 6 positions, makes it susceptible to nucleophilic attack. uoanbar.edu.iq

The electron delocalization in the pyridine ring is not uniform. Resonance structures show a partial positive charge developing on the carbon atoms at the 2, 4, and 6 positions, while the 3 and 5 positions are relatively more electron-rich. uoanbar.edu.iq This is why electrophilic substitution on an unsubstituted pyridine ring, when forced to occur, preferentially happens at the 3-position. uoanbar.edu.iqpearson.com

Computational and Theoretical Studies of Ethyl 6 Pyrrolidin 1 Yl Nicotinate

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of molecules. These studies provide a detailed picture of the electron distribution and orbital energies, which are key to understanding chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard and reliable computational method for studying the properties of pyridine (B92270) and nicotinate (B505614) derivatives. researchgate.netresearchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), are frequently used to perform geometry optimizations, calculate vibrational frequencies, and determine electronic properties. researchgate.netnih.govum.edu.my

For nicotinate derivatives, DFT calculations are employed to establish the most stable molecular geometry and to analyze the electronic structure. researchgate.netresearchgate.net These theoretical calculations have been successfully used to study a range of pyridine-carboxylates and related heterocyclic compounds, providing results that are in good agreement with experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.netmdpi.com The application of DFT to Ethyl 6-(pyrrolidin-1-yl)nicotinate would similarly involve optimizing its structure to find the lowest energy conformation and calculating various electronic and spectroscopic parameters. researchgate.netarabjchem.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to describe the electronic and optical properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity and a higher probability of charge transfer occurring within the molecule, whereas a large gap indicates higher stability. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Nicotinate Structures This table presents data from analogous compounds to illustrate typical values obtained through DFT calculations.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 4-aminopyridinium nicotinate | DFT/B3LYP/6-311G(d,p) | - | - | - | um.edu.my |

| Ethyl Nicotinate (NAEE) | HF/6-311G(d,p) | - | - | - | researchgate.net |

Note: Direct conversion of atomic units (a.u.) to eV depends on the specific values reported in the source literature. The data illustrates the type of information generated.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would be expected to show regions of high negative potential around the nitrogen atom of the pyridine ring, the nitrogen of the pyrrolidine (B122466) ring, and the carbonyl oxygen of the ester group. These electronegative atoms are the most likely sites for protonation and other electrophilic interactions. um.edu.myresearchgate.net

In addition to MEP, Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution by calculating the atomic charges on each atom in the molecule. researchgate.netresearchgate.net NBO analysis also helps in understanding intramolecular charge transfer interactions and the stabilization energy associated with them. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, conformational analysis and molecular dynamics simulations explore the molecule's flexibility and its behavior over time, especially in a biological or solution-phase environment.

This compound possesses several flexible parts, primarily the pyrrolidine ring and the ethyl ester group. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are on opposite sides of the plane). nih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and interactions. youtube.com

An MD simulation of this compound would typically involve placing the molecule in a simulated box filled with solvent molecules (e.g., water) and observing its behavior over a period ranging from nanoseconds to microseconds. youtube.comrsc.org Such simulations can reveal:

The dynamic transitions between different conformations of the pyrrolidine ring and the ethyl group in solution.

The formation and lifetime of hydrogen bonds between the molecule and solvent molecules.

This method is crucial for understanding how the molecule behaves in a realistic biological context, such as its interaction with a protein binding site, where both its conformational flexibility and its interactions with the surrounding environment play a critical role. nih.govnih.gov

Reactivity Prediction and Mechanistic Modeling

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways and analyzing the electronic structure, scientists can gain insights into a compound's reactivity without the need for extensive laboratory experimentation.

Computational Assessment of Reaction Pathways and Transition States

Currently, there are no specific published studies that provide a computational assessment of reaction pathways and transition states for this compound. Such studies would typically involve using quantum chemical calculations to map out the energy landscape of a potential reaction, identifying the most likely routes from reactants to products. This involves locating and characterizing the geometry and energy of transition state structures, which are the highest energy points along a reaction coordinate. For example, in the synthesis of related compounds, computational modeling can help to understand the mechanism of reactions such as the condensation of ethyl nicotinate with N-vinylpyrrolidone. researchgate.net However, a similar detailed mechanistic study for reactions involving this compound is not available.

Prediction of Electrophilic and Nucleophilic Attack Sites

The prediction of sites susceptible to electrophilic and nucleophilic attack is a common application of computational chemistry, often achieved through the analysis of the molecule's electrostatic potential (MEP) map and frontier molecular orbitals (HOMO and LUMO). These analyses identify regions of electron density surplus (nucleophilic sites) and deficiency (electrophilic sites). While this type of analysis has been performed for numerous pyridine derivatives, specific data and detailed mapping for this compound are not found in the reviewed literature. nih.govsigmaaldrich.com

Spectroscopic Property Simulations

Theoretical calculations are instrumental in interpreting experimental spectra and can provide a highly detailed understanding of a molecule's spectroscopic signatures.

Computational NMR and UV-Vis Spectroscopy Analysis

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. sigmaaldrich.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding tensors, which are then converted to chemical shifts. sigmaaldrich.com For UV-Vis spectra, TD-DFT is the most common approach to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. sigmaaldrich.com

While experimental ¹H NMR data exists for the related compound ethyl nicotinate, and computational NMR and UV-Vis analyses have been performed for other pyridine derivatives, no such theoretical studies are available for this compound. sigmaaldrich.comnih.govresearchgate.net

A hypothetical table of calculated NMR and UV-Vis data is provided below as an example of what these computational studies would yield. This table is for illustrative purposes only.

Hypothetical Calculated Spectroscopic Data

| Parameter | Calculated Value |

|---|---|

| ¹³C NMR Chemical Shift (C=O) | ~165 ppm |

| ¹³C NMR Chemical Shift (ipso-C of ester) | ~122 ppm |

| ¹H NMR Chemical Shift (aromatic) | 7.0 - 8.5 ppm |

| ¹H NMR Chemical Shift (pyrrolidine) | 1.8 - 3.5 ppm |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Ethyl 6 Pyrrolidin 1 Yl Nicotinate and Its Derivatives

The biological profile of nicotinate (B505614) scaffolds is intricately linked to the nature and positioning of various substituents on the core ring structure. The ester moiety and appended rings, such as the pyrrolidine (B122466) in Ethyl 6-(pyrrolidin-1-yl)nicotinate, also play pivotal roles in molecular interactions.

Influence of Substituents at the 6-Position of the Nicotinate Ring

The 6-position of the nicotinate ring is a critical site for modification, and the nature of the substituent at this position can significantly modulate the biological activity of the compound. The introduction of different functional groups can influence factors such as steric bulk, electronics, and the potential for hydrogen bonding, thereby altering the compound's affinity and efficacy at its biological target.

Research into related heterocyclic scaffolds, such as purine derivatives, has shown that the type of linker and the nature of the group at the 6-position are paramount for activity. For instance, in a series of 6-substituted purine derivatives, thioether-linked substituents were found to be superior to their oxygen and nitrogen isosteres in providing selective positive inotropic activity. Furthermore, the addition of electron-withdrawing groups to the substituent at the 6-position often leads to increased potency.

In the context of nicotinamide (B372718) derivatives, which share the core pyridine (B92270) ring, SAR studies have revealed that modifications around the scaffold are crucial for antifungal activity. For example, the relative position of amino and isopropyl groups on a phenyl ring attached to the nicotinamide was found to be critical for its potency against Candida albicans. While not directly at the 6-position of the nicotinate itself, this highlights the sensitivity of the pyridine ring system to substituent patterns. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the aromatic ring, which may influence binding interactions with target proteins.

The following table summarizes the general effects of substituents at the 6-position based on principles observed in related heterocyclic compounds.

| Substituent Type at 6-Position | General Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Thioether Linkages | Often superior to oxygen or nitrogen isosteres. | May provide optimal geometry and electronic properties for receptor binding. |

| Electron-Withdrawing Groups (EWGs) | Can increase potency. | Alters the electron density of the pyridine ring, potentially enhancing interactions with the binding site. |

| Bulky Groups | Can either increase or decrease activity. | Effect is target-dependent; may enhance binding through hydrophobic interactions or cause steric hindrance. |

| Hydrogen Bond Donors/Acceptors | Can significantly impact binding affinity. | Forms specific hydrogen bond interactions with amino acid residues in the target's active site. |

Role of the Ester Group in Modulating Molecular Interactions

The nature of the ester can also affect the compound's metabolic stability. Esters are susceptible to hydrolysis by esterase enzymes present in the body, which can lead to a shorter duration of action. However, this property can also be exploited in prodrug design, where an ester is used to mask a more polar group, like a carboxylic acid, to improve absorption.

Studies on thionicotinic acid derivatives have shown that converting a carboxylic acid to an amide or nitrile analog results in significant changes in vasorelaxant and antioxidant properties, underscoring the importance of the group at this position. The synthesis of nicotinate esters can be achieved through various methods, including the reaction of an alcohol with an acid chloride or through enzyme-catalyzed reactions, allowing for a wide range of ester derivatives to be created for SAR studies.

Impact of Pyrrolidine Ring Modifications on Biological Interactions

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the stereochemical complexity it can introduce. The nitrogen atom within the pyrrolidine ring is basic and can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in a binding pocket.

Modifications to the pyrrolidine ring can have a profound impact on biological activity. The stereochemistry of substituents on the ring is often crucial, as different stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional arrangement required for optimal receptor binding. For example, in one series of pyrrolidine derivatives, the cis-configuration of substituents was preferred over the trans orientation for PPARα/γ dual agonism.

| Pyrrolidine Ring Modification | Observed Effect on Biological Activity | Receptor/Target Example |

|---|---|---|

| 2'-Methylation | Reduced interaction. | α4β2 Nicotinic Acetylcholine (B1216132) Receptor |

| N-substitution | Unsubstituted nitrogen led to weaker agonism compared to tertiary amines. | Retinoic Acid-Related Orphan Receptor γ (RORγt) |

| Cis/Trans Isomerism of Substituents | Cis-configuration preferred over trans for activity. | PPARα/γ Receptors |

| Substitution at C-3 Position | Strongly affects anticonvulsant activity. | Voltage-gated sodium channels |

Rational Design Strategies

The development of new derivatives of this compound can be significantly accelerated through the use of rational, computer-aided drug design techniques. These methods leverage knowledge of the ligand (ligand-based design) or the target protein (structure-based design) to guide the synthesis of more potent and selective molecules.

Ligand-Based Design Approaches (e.g., Pharmacophore Modeling)

In the absence of a known 3D structure of the biological target, ligand-based methods are invaluable. Pharmacophore modeling is a key technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.

Pharmacophore models for nicotinic agonists have been developed over several decades. A typical model consists of a cationic nitrogen center and a hydrogen bond acceptor. The cationic center, often the protonated nitrogen of the pyrrolidine ring, typically engages in a cation-pi interaction with an aromatic residue (like tryptophan) in the receptor binding site. The hydrogen bond acceptor, which could be the pyridine nitrogen or the ester's carbonyl oxygen, interacts with a hydrogen bond donor on the receptor. The distance between these features is critical; for high-affinity nicotinic compounds, the optimal distance between the protonated nitrogen and the hydrogen bond acceptor is estimated to be around 5.5 Å.

These models can be used as 3D queries to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements, thus prioritizing molecules for synthesis and biological testing.

Structure-Based Design using Computational Docking Studies

When the three-dimensional structure of the target protein is available, structure-based design becomes a powerful tool. Computational docking is used to predict the preferred binding orientation of a ligand to its receptor and to estimate the strength of the interaction.

Docking studies of nicotinate and nicotinamide derivatives into the active sites of various enzymes have provided valuable insights for rational drug design. For example, the molecular docking of nicotinate derivatives into the COX-2 active site was used to rationalize their inhibitory potency, showing that the most active compounds formed more favorable interactions than the reference drug, celecoxib. Similarly, docking of a designed nicotinamide-based derivative into the VEGFR-2 catalytic pocket demonstrated its ability to bind effectively, an observation that was later confirmed by in-vitro studies.

These studies can reveal key interactions, such as:

Hydrogen bonds: with specific amino acid residues (e.g., with the backbone NH of a complementary subunit in nAChRs).

Hydrophobic interactions: between aromatic rings of the ligand and hydrophobic pockets in the receptor.

Cation-pi interactions: between a protonated amine on the ligand and an aromatic residue in the target.

This information guides the design of new derivatives by suggesting modifications that can enhance these favorable interactions or introduce new ones, leading to improved binding affinity and biological activity.

Analog Synthesis and SAR Expansion

The exploration of the structure-activity relationships (SAR) of this compound is a critical step in the optimization of its biological activity. By systematically modifying its chemical structure and evaluating the effects of these changes, researchers can identify key molecular features responsible for its pharmacological profile. This process, known as SAR expansion, involves the synthesis of a variety of analogs to probe the interactions between the compound and its biological target.

Synthesis of Analogs with Varied Substituents on the Pyrrolidine Ring

The synthesis of analogs with substituents on the pyrrolidine ring is a key strategy to probe the steric and electronic requirements of the binding pocket. Quantitative structure-activity relationship (QSAR) studies on related nicotinic agonists have shown that the size of substituents on the pyrrolidine ring can significantly impact binding affinity. Generally, large substituents at various positions on the pyrrolidine ring are detrimental to binding affinity nih.gov. This suggests that the binding site may be sterically constrained in the region accommodating the pyrrolidine moiety.

For instance, the introduction of substituents at the R1, R2, and R3 positions of the pyrrolidine ring has been shown to negatively affect the compound's ability to bind to its target receptor nih.gov. Similarly, large substituents at the R2α or R3α positions, as well as hydrogen bond accepting substituents at the R2β position, are not beneficial for binding nih.gov. These findings indicate that the pyrrolidine ring of this compound likely fits into a well-defined and sterically restricted pocket of the receptor. The synthesis of such analogs can be achieved through various established methods for the synthesis of pyrrolidine derivatives nih.govnih.govmdpi.comnih.gov.

Table 1: Impact of Pyrrolidine Ring Substituents on Binding Affinity of Nicotinic Agonists

| Substituent Position | Effect on Binding Affinity | Reference |

| R1, R2, R3 (Large Substituents) | Detrimental | nih.gov |

| R2α, R3α (Large Substituents) | Not Beneficial | nih.gov |

| R2β (Hydrogen Bond Accepting) | Not Beneficial | nih.gov |

Exploration of Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a powerful tool in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity nih.gov. This strategy can be applied to various parts of the this compound structure, including the ethyl ester, the pyrrolidine ring, and the pyridine core.

The ethyl ester group is a potential liability for in vivo clearance due to hydrolysis nih.gov. A successful bioisosteric replacement for the ethyl ester in ethyl nicotinates has been the use of five-membered heterocycles, such as 5-alkyl-1,3-oxazoles nih.gov. These oxazole bioisosteres have been shown to retain the potency of the parent ethyl esters while potentially offering improved metabolic stability nih.gov. The use of shape and electrostatic similarity matching can guide the selection of suitable heterocyclic replacements nih.gov. Other potential bioisosteres for esters and amides include 1,2,3-triazoles, which are resistant to cleavage by proteases, oxidation, and hydrolysis cambridgemedchemconsulting.com.

For the pyrrolidine ring, bioisosteric replacements could include other cyclic amines or even acyclic dialkylamino groups. For instance, in other nicotinic ligands, dialkylamino and appropriately substituted benzene (B151609) rings have been suggested as bioisosteric replacements for the pyrrolidine ring researchgate.net. The goal of such replacements is to alter properties like lipophilicity, basicity, and metabolic stability while maintaining the key interactions with the receptor.

The pyridine ring can also be a target for bioisosteric replacement. In the context of nicotinic acetylcholine receptor ligands, isoxazoles and isothiazoles have been successfully used as bioisosteric replacements for the pyridine ring in nicotine (B1678760) nih.gov. Such modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved selectivity or potency.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale | Reference |

| Ethyl Ester | 5-Alkyl-1,3-oxazole | Improved metabolic stability, retained potency | nih.gov |

| Ethyl Ester | 1,2,3-Triazole | Resistance to hydrolysis and oxidation | cambridgemedchemconsulting.com |

| Pyrrolidine Ring | Dialkylamino group | Modification of physicochemical properties | researchgate.net |

| Pyridine Ring | Isoxazole, Isothiazole | Alteration of electronic properties and hydrogen bonding | nih.gov |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in its interaction with biological targets, which are themselves chiral. Therefore, understanding the stereochemical aspects of this compound and its derivatives is fundamental to elucidating their structure-activity relationships.

Impact of Chiral Centers on Molecular Recognition

The introduction of a chiral center into a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different biological activities, as they may interact differently with the chiral environment of a receptor binding site nih.gov. Proteins are often enantioselective towards their binding partners, meaning one enantiomer may have a higher affinity or efficacy than the other nih.gov.

Enantioselective Synthesis and Biological Evaluation of Stereoisomers

Given the importance of stereochemistry in biological activity, the enantioselective synthesis of stereoisomers of this compound and its analogs is essential for a thorough SAR evaluation nih.gov. Stereoselective synthesis methods aim to produce a single enantiomer in high purity, allowing for the individual assessment of their pharmacological properties mdpi.comnih.gov.

There are two main approaches to obtaining enantiomerically pure pyrrolidine derivatives. The first involves using a chiral starting material, such as proline or 4-hydroxyproline, and functionalizing the existing chiral center nih.gov. The second approach involves the stereoselective cyclization of acyclic starting compounds to form the pyrrolidine ring with the desired stereochemistry nih.gov.

Once the individual stereoisomers are synthesized, they must be biologically evaluated to determine their respective affinities, efficacies, and selectivities. This comparison of the biological activities of enantiomers provides valuable insights into the three-dimensional requirements of the receptor binding site. It can reveal the optimal stereochemical configuration for potent and selective activity, guiding further drug design efforts. The United States Food and Drug Administration (FDA) guidelines emphasize the importance of establishing the absolute stereochemistry of chiral compounds early in the drug development process nih.gov.

Exploration of Biological Interaction Mechanisms and Pharmacological Research Applications

Mechanistic Studies of Receptor and Enzyme Interactions

There is no publicly available research detailing the mechanistic interactions of Ethyl 6-(pyrrolidin-1-yl)nicotinate with biological targets.

Investigation of Nicotinic Acid Receptor Modulation Mechanisms

No studies were identified that have investigated the modulation of nicotinic acid receptors by this compound.

Binding Studies with Relevant Biological Targets (e.g., Enzymes, Receptors)

No data from binding studies for this compound with any biological targets, including enzymes or receptors, are available in the public domain.

Molecular Basis of Observed Biochemical Activities (e.g., Antagonism/Agonism, Inhibition)

Without any documented biochemical activities, the molecular basis of action for this compound remains uncharacterized. There is no information regarding its potential agonistic, antagonistic, or inhibitory properties.

In Vitro Pharmacological Research Methodologies

Specific applications of in vitro pharmacological research methodologies to study this compound have not been reported in the scientific literature.

Cell-Based Assays for Studying Compound Effects

No publications describe the use of cell-based assays to investigate the effects of this compound.

Enzyme Inhibition Assays and Kinetics

There are no available reports on enzyme inhibition assays or kinetic studies involving this compound.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. While direct binding data for this compound is not extensively documented in publicly available literature, the principles of these assays can be understood from studies on analogous compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound, such as a derivative of 6-(pyrrolidin-1-yl)nicotinic acid, to displace the radioligand from the receptor is measured. This displacement is indicative of the test compound's binding affinity, which is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For instance, in the study of nAChR ligands, radioligands like [³H]epibatidine or [³H]nicotine are commonly used. The assay measures the competition between the unlabeled test compound and the radioligand for the binding sites on the receptor. A lower Ki or IC50 value signifies a higher binding affinity.

Table 1: Illustrative Data from Receptor Binding Assays for Nicotinic Acetylcholine Receptor (nAChR) Ligands This table presents hypothetical data to illustrate the typical output of receptor binding assays for nAChR ligands. Specific data for this compound is not available.

| Compound | Receptor Subtype | Radioligand | Ki (nM) |

| Nicotine (B1678760) | α4β2 | [³H]Nicotine | 1.2 |

| Epibatidine | α4β2 | [³H]Epibatidine | 0.05 |

| Varenicline | α4β2 | [³H]Nicotine | 0.8 |

| Compound X (Hypothetical) | α7 | [¹²⁵I]α-Bungarotoxin | 15 |

Advanced Chemical Biology Tools and Techniques

The exploration of compounds like this compound in modern drug discovery heavily relies on sophisticated tools and techniques that allow for rapid and detailed analysis of their biological activities.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov In the context of discovering novel nAChR modulators, HTS assays are designed to identify compounds that either activate (agonists), block (antagonists), or modulate the activity (e.g., positive allosteric modulators) of these receptors. nih.govnih.gov

These assays are often cell-based and utilize fluorescence or luminescence readouts to measure receptor activity. nih.gov For example, a common HTS assay for ligand-gated ion channels like nAChRs involves the use of a membrane potential-sensitive dye. nih.gov When the receptor is activated by an agonist, the influx of ions changes the membrane potential, leading to a change in the fluorescence of the dye. nih.gov Antagonists are identified by their ability to block the signal produced by a known agonist. nih.gov

While specific HTS campaigns involving this compound are not detailed in the literature, its structural similarity to other nAChR ligands suggests it could be a candidate for inclusion in such screening libraries. The goal of these screens is to identify "hit" compounds that can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties.

Table 2: Example of a High-Throughput Screening Cascade for nAChR Ligands This table outlines a typical workflow for identifying and validating nAChR ligands from a large compound library. This is a generalized example and not specific to this compound.

| Step | Assay Type | Purpose | Example Readout |

| 1. Primary Screen | Fluorescence-based (e.g., FLIPR) | Identify initial hits from a large library | Change in fluorescence intensity |

| 2. Confirmatory Screen | Same as primary | Confirm the activity of initial hits | Concentration-response curve |

| 3. Orthogonal Assay | Electrophysiology (e.g., Patch-clamp) | Validate activity using a different method | Measurement of ion current |

| 4. Selectivity Panel | Binding or functional assays | Determine activity at other receptor subtypes | Ki or EC50 values at various receptors |

Biochemical probes are small molecules used to study and manipulate biological pathways. An ideal probe is potent, selective, and has well-understood mechanism of action, allowing researchers to investigate the function of a specific protein or pathway in a cellular or in vivo context.

A compound with a pyrrolidinyl-nicotinate scaffold could potentially be developed into a biochemical probe. For instance, a derivative of 6-(pyrrolidin-1-yl)nicotinic acid is mentioned in a patent as part of a more complex molecule designed to inhibit stearoyl-CoA desaturase, indicating the utility of this scaffold in developing biologically active molecules. google.com

To be used as a probe for pathway elucidation, a compound like this compound would first need to be thoroughly characterized in terms of its target engagement, selectivity, and downstream effects. If found to be a potent and selective ligand for a particular receptor, it could be used to:

Investigate the physiological role of its target receptor: By observing the effects of the compound on cells or organisms, researchers can infer the function of the receptor it binds to.

Validate a drug target: If the probe produces a desirable therapeutic effect in a disease model, it provides evidence that its target is a valid candidate for drug development.

Map signaling pathways: By identifying the downstream molecular events that occur after the probe binds to its target, scientists can piece together complex signaling cascades.

The development of such probes often involves creating derivatives with tags (e.g., fluorescent dyes, biotin) to facilitate visualization and pull-down experiments, further aiding in the elucidation of biological pathways.

Advanced Characterization Techniques in Ethyl 6 Pyrrolidin 1 Yl Nicotinate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of ethyl 6-(pyrrolidin-1-yl)nicotinate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the related compound, ethyl nicotinate (B505614), characteristic shifts are observed for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons on the pyridine (B92270) ring. chemicalbook.comnih.gov In this compound, additional signals corresponding to the protons of the pyrrolidine (B122466) ring would be expected.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For ethyl nicotinate, distinct signals are observed for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyridine ring. shd-pub.org.rs The introduction of the pyrrolidinyl group at the 6-position of the pyridine ring in this compound would lead to additional resonances for the pyrrolidine carbons and shifts in the pyridine ring carbon signals due to the electron-donating effect of the nitrogen atom.

Table 1: Representative NMR Data for Related Nicotinate Structures

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethyl nicotinate | ¹H | 1.42 | triplet |

| 4.46 | quartet | ||

| 7.31-9.25 | multiplet | ||

| Ethyl nicotinate | ¹³C | 14.3 | - |

| 61.2 | - | ||

| 123.4-153.3 | - | ||

| 165.4 | - |

Note: Data is for the related compound ethyl nicotinate and serves as a reference. Actual shifts for this compound will vary.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a related compound, ethyl nicotinate, shows characteristic absorption bands. nist.gov A strong band appears around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. shd-pub.org.rs Bands in the 1600-1400 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the pyridine ring. The C-O stretching of the ester and C-N stretching of the pyrrolidine ring would also produce distinct signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Key IR Absorption Bands for Related Nicotinate Structures

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1730 (strong) |

| C=C, C=N (Pyridine Ring) | ~1600-1400 |

| C-O (Ester) | ~1300-1100 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~3000-2850 |

Note: Data is generalized for nicotinate esters and related compounds.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For the related compound 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid, the predicted monoisotopic mass is 220.12119 Da. uni.lu The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C12H16N2O2: 220.27 g/mol ). guidechem.comsigmaaldrich.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in nicotinate derivatives gives rise to characteristic absorption bands in the UV region. The presence of the pyrrolidinyl substituent on the pyridine ring is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted ethyl nicotinate, reflecting the influence of the substituent on the electronic structure of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely available in the provided search results, the technique would provide invaluable information. For related compounds, such as certain substituted quinolines and cathinones, X-ray diffraction has been used to determine crystal systems, space groups, and unit cell parameters. researchgate.netnih.gov A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. Powder X-ray diffraction (PXRD) could be used for phase identification and to assess the crystallinity of bulk samples. mdpi.comresearchgate.net

Chromatographic and Separation Techniques for Purity and Isomer Analysis